molecular formula C10H14O2 B1356394 (S)-(+)-1-Benzyloxy-2-propanol CAS No. 85483-97-2

(S)-(+)-1-Benzyloxy-2-propanol

Cat. No. B1356394
CAS RN: 85483-97-2
M. Wt: 166.22 g/mol
InChI Key: KJBPYIUAQLPHJG-VIFPVBQESA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

The synthesis of a compound refers to the methods used to create it in the laboratory. This could involve a variety of chemical reactions, starting from simpler substances, or precursors. The yield, purity, and efficiency of the synthesis process are also important factors to consider.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with other substances under various conditions, as well as its reactivity and stability.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. Chemical properties could include its acidity or basicity, redox potential, and reactivity with other substances.


Scientific Research Applications

  • General Description and Application

    • “(S)-(+)-1-Benzyloxy-2-propanol” is a chemical compound with the empirical formula C10H14O2 . It is a colorless to almost colorless clear liquid .
    • It can be used as an effective antiwear agent in aviation turbine fuels, diesel fuels, and light mineral oil .
    • It can also be used as a reactant to prepare (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases (PMP derivatives) .
    • Another application is the preparation of (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate by reacting with tosyl chloride in pyridine .
  • Safety Information

    • It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .
    • Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
  • Preparation of (S)-N-(2-phosphonomethoxypropyl) Derivatives

    • “(S)-(+)-1-Benzyloxy-2-propanol” can be used as a reactant to prepare (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases . These derivatives are important in the field of medicinal chemistry, as they can be used as antiviral agents .
  • Preparation of (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate

    • This compound can also be used to prepare (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate by reacting with tosyl chloride in pyridine . This reaction is significant in the field of organic chemistry, as it forms a key intermediate for further synthetic transformations .
  • Antiwear Agent in Fuels

    • “(S)-(+)-1-Benzyloxy-2-propanol” can be used as an effective antiwear agent in aviation turbine fuels, diesel fuels, and light mineral oil . This application is crucial in the field of chemical engineering, as it helps to reduce the wear and tear of engine components, thereby enhancing the lifespan and efficiency of the engine .

Safety And Hazards

This involves assessing the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling and disposing of the compound.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as medicinal uses), and ways to improve its synthesis.


properties

IUPAC Name

(2S)-1-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBPYIUAQLPHJG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Benzyloxy-2-propanol

CAS RN

85483-97-2
Record name (2S)-1-(benzyloxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Holı, H Dvořáková… - Collection of Czechoslovak …, 1995 - cccc.uochb.cas.cz
Another approach to (R)- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases (PMP derivatives) I and II is described, consisting in alkylation of the …
Number of citations: 73 cccc.uochb.cas.cz
L You, G Pescitelli, EV Anslyn… - Journal of the American …, 2012 - ACS Publications
Chiral mono-ols are among the most sought after targets in asymmetric synthesis, and therefore, their chemical characterization and associated enantiomeric excess (ee) values are …
Number of citations: 139 pubs.acs.org
H Qiu, NLT Padivitage, LA Frink, DW Armstrong - Tetrahedron: Asymmetry, 2013 - Elsevier
The enantiomeric purity of chiral reagents used in asymmetric syntheses directly affects the apparent reaction selectivity and the product’s enantiomeric excess. Herein, 46 recently …
Number of citations: 13 www.sciencedirect.com

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